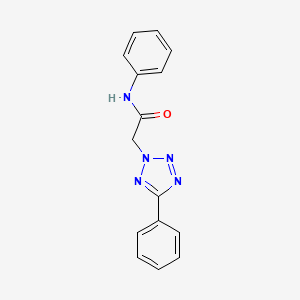![molecular formula C18H20N2O2S B5855492 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, also known as DMTCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTCPA belongs to the class of thioamide compounds and has been synthesized using various methods.
作用機序
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide also activates the peroxisome proliferator-activated receptor (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity. Additionally, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide also increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been found to increase insulin sensitivity and glucose uptake in skeletal muscle cells. It also reduces the level of oxidative stress in the liver and kidneys.
実験室実験の利点と制限
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide research. One area of interest is the development of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide on other inflammatory mediators, such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2). Additionally, further studies are needed to determine the long-term effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide on various physiological systems and to investigate its potential use in the treatment of other diseases, such as Parkinson's disease.
Conclusion:
In conclusion, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide is a promising compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its ability to improve cognitive function, make it an attractive candidate for further research. With the development of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide derivatives and further studies on its mechanism of action, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide may become a valuable tool for the treatment of various diseases.
合成法
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide can be synthesized using different methods, including the reaction of 4-methylphenoxyacetic acid with thionyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This compound then reacts with N-(3,4-dimethylphenyl)thiourea in the presence of triethylamine to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide. Another method involves the reaction of 4-methylphenoxyacetic acid with thionyl chloride to form 2-(4-methylphenoxy)acetyl chloride, which then reacts with N-(3,4-dimethylphenyl)thiosemicarbazide to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide.
科学的研究の応用
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has also been shown to have a protective effect on the liver and kidneys. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-4-8-16(9-5-12)22-11-17(21)20-18(23)19-15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXZWFUOQARKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)